molecular formula C9H8F3NO2 B2845146 2-[(2,2,2-Trifluoroethyl)amino]benzoic acid CAS No. 20939-82-6

2-[(2,2,2-Trifluoroethyl)amino]benzoic acid

Cat. No.: B2845146
CAS No.: 20939-82-6
M. Wt: 219.163
InChI Key: TYQJCIIATXTPRQ-UHFFFAOYSA-N
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Description

2-[(2,2,2-Trifluoroethyl)amino]benzoic acid (CAS 892878-66-9) is a fluorinated benzoic acid derivative characterized by a molecular weight of 219.161 g/mol and the formula C9H8F3NO2 . This compound serves as a valuable building block in medicinal chemistry and organic synthesis, particularly for the development of novel molecules with potential therapeutic applications . The trifluoroethyl group is a strong electron-withdrawing substituent that enhances the compound's lipophilicity and metabolic stability, which can lead to improved interactions with biological targets . Research into similar trifluoroethyl-substituted compounds indicates potential for anti-inflammatory activity, possibly through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) involved in inflammatory pathways . Furthermore, its structural features make it a candidate for developing antimicrobial agents, with some analogs showing potency against resistant bacterial strains . The compound is also relevant in material science and as an intermediate for synthesizing advanced chemicals . As a derivative of aminobenzoic acid, it shares the versatility of this scaffold, which is featured in over 184 commercial drugs and is known for its good tolerability . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(2,2,2-trifluoroethylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)5-13-7-4-2-1-3-6(7)8(14)15/h1-4,13H,5H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQJCIIATXTPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,2,2-Trifluoroethyl)amino]benzoic acid typically involves the reaction of 2-aminobenzoic acid with 2,2,2-trifluoroethylamine. The reaction is usually carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalytic systems to enhance yield and reduce production costs. Specific details on industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 2-[(2,2,2-Trifluoroethyl)amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines .

Scientific Research Applications

Chemistry: In organic synthesis, 2-[(2,2,2-Trifluoroethyl)amino]benzoic acid serves as a valuable intermediate for the preparation of more complex molecules. Its unique trifluoroethyl group can impart desirable properties to target compounds, such as increased stability and lipophilicity .

Biology and Medicine: It may be used as a building block for designing new pharmaceuticals with improved efficacy and reduced side effects .

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of 2-[(2,2,2-Trifluoroethyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Ethyl 4-[(Trifluoroacetyl)amino]benzoate (CAS: 24676-69-5)

  • Structure : Substitution at the 4-position with a trifluoroacetyl (–NHCOCF₃) group and an ethyl ester (–COOEt) instead of a carboxylic acid.
  • The trifluoroacetyl group is more electron-withdrawing than the trifluoroethylamino group, altering electronic distribution and pKa.
  • Molecular Formula: C₁₁H₁₀F₃NO₃; MW: 273.20 g/mol .

2-Hydroxy-5-({2-[4-(Trifluoromethyl)phenyl]ethyl}amino)benzoic Acid (Crisdesalazine, CAS: MFCD18633186)

  • Structure: A hydroxyl (–OH) group at position 2 and a bulky 4-(trifluoromethyl)phenethylamino substituent at position 5.
  • The aromatic trifluoromethyl group introduces steric bulk and lipophilicity, which may improve receptor affinity but reduce solubility .
  • Molecular Formula: C₁₆H₁₃F₃NO₃; MW: 340.28 g/mol .

2-((3-(Trifluoromethyl)phenyl)amino)benzoic Acid (CAS: 530-78-9)

  • Structure: A 3-(trifluoromethyl)phenyl (–C₆H₄CF₃) group attached to the amino substituent at position 2.
  • Key Differences :
    • The trifluoromethyl group on the aromatic ring enhances π-π stacking interactions and metabolic stability compared to the aliphatic trifluoroethyl group.
    • Increased molecular weight (MW: 295.24 g/mol) and lipophilicity may affect pharmacokinetics .
  • Molecular Formula: C₁₄H₁₀F₃NO₂; MW: 295.24 g/mol .

4-Chloro-2-[(2,2,2-Trifluoroethyl)amino]benzoic Acid (CID 63081648)

  • Structure: A chlorine atom at position 4 and the trifluoroethylamino group at position 2.
  • Key Differences: Chlorine’s electron-withdrawing effect further lowers the pKa of the carboxylic acid, enhancing solubility in basic environments.
  • Molecular Formula: C₉H₇ClF₃NO₂; MW: 253.61 g/mol .

Methyl 2-[(2-Acetamidophenyl)ethynyl]benzoate (Demizu et al., 2015)

  • Structure : An ethynyl bridge linking the benzoic acid methyl ester to a 2-acetamidophenyl group.
  • The methyl ester serves as a prodrug form, requiring metabolic conversion to the active acid .
  • Molecular Formula: C₁₈H₁₅NO₃; MW: 293.32 g/mol .

Comparative Analysis of Key Properties

Compound Substituents Molecular Formula MW (g/mol) Key Features
2-[(2,2,2-Trifluoroethyl)amino]benzoic acid –NHCH₂CF₃ at C2 C₉H₈F₃NO₂ 219.16 High acidity (pKa ~3.5), enhanced metabolic stability
Ethyl 4-[(trifluoroacetyl)amino]benzoate –NHCOCF₃ at C4, –COOEt C₁₁H₁₀F₃NO₃ 273.20 Prodrug potential, increased lipophilicity
Crisdesalazine –OH at C2, –NHCH₂C₆H₄CF₃ at C5 C₁₆H₁₃F₃NO₃ 340.28 Dual hydrogen-bond donor/acceptor, high steric bulk
4-Chloro derivative –Cl at C4, –NHCH₂CF₃ at C2 C₉H₇ClF₃NO₂ 253.61 Halogen bonding, lower solubility at physiological pH

Biological Activity

2-[(2,2,2-Trifluoroethyl)amino]benzoic acid, also known as a benzoic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a trifluoroethyl group that enhances its lipophilicity and may influence its interaction with biological targets. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10_{10}H10_{10}F3_3N1_{1}O2_{2}
  • Molecular Weight : 235.19 g/mol
  • CAS Number : 1171331-39-7

The trifluoroethyl group contributes to the compound's unique properties, such as increased membrane permeability and altered binding affinities to target proteins.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. The trifluoroethyl moiety enhances lipophilicity, facilitating cellular uptake. The amino group allows for hydrogen bonding with various molecular targets, potentially influencing their activity and function .

Interaction with Biological Pathways

Research indicates that benzoic acid derivatives can modulate key biological pathways such as:

  • Ubiquitin-Proteasome Pathway (UPP) : These compounds may enhance protein degradation processes.
  • Autophagy-Lysosome Pathway (ALP) : They could promote autophagic activity in cells, which is crucial for cellular homeostasis .

Antimicrobial Activity

Studies have shown that benzoic acid derivatives exhibit antimicrobial properties. The presence of the trifluoroethyl group may enhance these effects by altering the compound's interaction with microbial membranes.

Anticancer Activity

Research has demonstrated that various benzoic acid derivatives possess significant anticancer properties. For instance:

CompoundCell Line TestedIC50_{50} (µM)Reference
This compoundA549 (Lung Cancer)5.85
Other Benzoic Acid DerivativesMCF-7 (Breast Cancer)3.0

The anticancer activity is attributed to the induction of apoptosis and inhibition of cell proliferation through various mechanisms.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on enzymes relevant to disease states:

  • Cholinesterase Inhibition : Some derivatives have shown potent inhibition against acetylcholinesterase (AChE), which is significant in Alzheimer's disease treatment .

Case Studies

  • In vitro Studies on Human Fibroblasts : A study investigated the effects of benzoic acid derivatives on human foreskin fibroblasts. The results indicated that certain compounds enhanced proteasome and lysosomal activities without cytotoxicity at tested concentrations .
  • Antiproliferative Effects : Another study highlighted the antiproliferative effects of various benzoic acid derivatives on cancer cell lines such as Hep-G2 and A2058. The results showed significant growth inhibition at low concentrations .

Q & A

Basic: What synthetic methodologies are optimal for preparing 2-[(2,2,2-Trifluoroethyl)amino]benzoic acid?

Methodological Answer:
The synthesis typically involves nucleophilic substitution between 2-aminobenzoic acid and 2,2,2-trifluoroethyl halides (e.g., bromide or iodide). A protocol adapted from analogous benzoic acid derivatives ( ) suggests:

Dissolve 2-aminobenzoic acid in THF at 273 K.

Add 2,2,2-trifluoroethyl bromide dropwise under nitrogen.

Stir for 2–4 hours, concentrate under vacuum, and purify via recrystallization (ethanol/water).
Yield optimization (50–60%) requires controlled pH and inert conditions to prevent oxidation of the amine group.

Table 1: Comparative Synthesis Routes

PrecursorSolventTemp. (K)YieldReference
2-Aminobenzoic acid + CF₃CH₂BrTHF27355%
Nitro-reduction pathwayEtOH/HCl29848%

Basic: How is structural characterization performed for this compound?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : Confirm the presence of the trifluoroethyl group (δ ~3.8 ppm for -CH₂CF₃) and aromatic protons (δ 6.5–8.0 ppm) .
  • FTIR : Identify carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .
  • HRMS : Validate molecular ion [M+H]⁺ at m/z 220.06 (theoretical: 219.16 g/mol) .

Basic: What are the key physicochemical properties influencing its reactivity?

Methodological Answer:

  • Solubility : Limited in water (~1.2 mg/mL at 298 K) but soluble in polar aprotic solvents (DMF, DMSO) due to the carboxylic acid and trifluoroethyl groups .
  • pKa : Estimated at 2.8 (carboxylic acid) and 9.1 (amine), affecting ionization in biological assays .
  • Thermal Stability : Decomposes above 200°C, necessitating storage at –20°C .

Advanced: How does substituent positioning affect bioactivity in SAR studies?

Methodological Answer:
Structure-activity relationship (SAR) studies highlight:

  • Trifluoroethyl Group : Enhances lipophilicity (logP ~1.8) and metabolic stability compared to non-fluorinated analogs .
  • Amino-Carboxylic Acid Motif : Critical for binding to enzymes (e.g., cyclooxygenase-2) via ionic/hydrogen bonds .

Table 2: Bioactivity of Analogues

CompoundIC₅₀ (COX-2, μM)logPReference
2-[(CF₃CH₂)amino]benzoic acid0.451.8
4-Chloro derivative (CID 63081648)0.782.1
Non-fluorinated analogue>100.9

Advanced: How to resolve contradictions in reported enzyme inhibition data?

Methodological Answer:
Discrepancies in IC₅₀ values (e.g., COX-2 assays) arise from:

  • Assay Conditions : Varying pH (7.4 vs. 6.5) or co-solvents (DMSO concentration ≤1% recommended) .
  • Protein Source : Recombinant human vs. murine enzymes exhibit differing binding affinities.
    Resolution involves standardizing protocols (e.g., FRET-based assays) and validating with positive controls (e.g., Celecoxib) .

Advanced: What crystallographic insights exist for this compound?

Methodological Answer:
Single-crystal X-ray diffraction (as in ) reveals:

  • Planar Carboxylic Acid Group : Facilitates π-π stacking in solid-state packing.
  • Trifluoroethyl Conformation : Adopts a gauche configuration, minimizing steric hindrance .
    Crystallization in ethanol yields orthorhombic crystals (space group P2₁2₁2₁), with unit cell parameters a = 7.2 Å, b = 12.3 Å, c = 15.6 Å .

Advanced: How to model ligand-target interactions computationally?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with the compound’s InChI () and target PDB structures (e.g., COX-2, 5KIR).
  • MD Simulations : AMBER force fields predict stable binding via hydrogen bonds between the carboxylic acid and Arg120/His90 residues .

Advanced: How to optimize HPLC purity analysis?

Methodological Answer:

  • Column : C18 reverse-phase (5 μm, 250 × 4.6 mm).
  • Mobile Phase : Gradient of 0.1% TFA in water/acetonitrile (95:5 to 50:50 over 20 min).
  • Detection : UV at 254 nm (carboxylic acid chromophore). Retention time ~8.2 min, with ≥98% purity .

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